N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a benzamide core substituted with a trifluoromethyl group and a bifuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethylbenzamide core can be prepared by introducing a trifluoromethyl group to a benzamide precursor using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the bifuran moiety.
Reduction: Reduced forms of the benzamide core.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bifuran moiety may interact with biological macromolecules through π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzamide core can form hydrogen bonds with target proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide: can be compared with other benzamide derivatives and bifuran-containing compounds.
Benzofuran derivatives: These compounds share the bifuran moiety and exhibit similar biological activities.
Trifluoromethylbenzamides: Compounds with a trifluoromethyl group on the benzamide core, which also show enhanced lipophilicity and biological activity.
Uniqueness
The uniqueness of N-([2,3’-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide lies in its combination of a bifuran moiety and a trifluoromethyl-substituted benzamide core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)14-4-2-1-3-13(14)16(22)21-9-12-5-6-15(24-12)11-7-8-23-10-11/h1-8,10H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKERNESOFDIMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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